[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H7N5O2S and a molecular weight of 225.23 .
Molecular Structure Analysis
The molecular structure of “[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid” is represented by the formula C7H7N5O2S . This indicates that the molecule contains seven carbon atoms, seven hydrogen atoms, five nitrogen atoms, two oxygen atoms, and one sulfur atom.Scientific Research Applications
Immunobiological Activity
- Immunostimulatory and Immunomodulatory Potency: Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, with substitutions at position 6 of the purine base, have shown significant immunostimulatory and immunomodulatory effects. The 2-amino-6-sulfanylpurine derivative was particularly potent in enhancing the secretion of chemokines RANTES and MIP-1alpha and augmenting NO biosynthesis, primarily triggered by IFN-gamma (Doláková et al., 2005).
Chemical Transformations and Synthesis
- Transformation of 8-[(2-Hydroxyalkyl)sulfanyl]adenines: A study demonstrated a method for the transformation of 8-[(2-hydroxyalkyl)sulfanyl]adenines to derivatives of 6-amino-7H-purin-8(9H)-one, revealing the dependence of the S→O transformation on the starting compounds and reaction conditions (Janeba et al., 2001).
Synthesis of Novel Compounds
- Novel Derivative Synthesis: The synthesis of novel 2-amino-9-alkoxyalkylpurine derivatives, with sulfur-containing substituents at positions 6 and 8 of the purine cycle, was achieved, broadening the scope of purine derivative synthesis (Ikaunieks et al., 2006).
Enzyme Inhibitory Studies
- Alkaline Phosphatase Inhibitors: Compounds like substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as potent inhibitors of human alkaline phosphatase, offering insights into enzyme inhibitory kinetics and DNA binding studies (Iqbal et al., 2019).
Molecular Complexes and Crystal Engineering
- Crystal Engineering: Modified purine ligands, such as 2-(2-amino-9H-purin-9-yl) acetic acid, have been studied for their interaction with transition metal ions, leading to the formation of complex structures like metallaquartets and halide-bridged clusters (Mohapatra & Verma, 2016).
Safety And Hazards
properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12-7(11-4)15-1-3(13)14/h2H,1H2,(H,13,14)(H3,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGOBASIKAMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364282 |
Source
|
Record name | [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid | |
CAS RN |
304444-52-8 |
Source
|
Record name | [(6-amino-9H-purin-8-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.